(4-Ethylphenyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBLXRHXCGJOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162564 | |
| Record name | Benzeneacetic acid, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14387-10-1 | |
| Record name | 4-Ethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14387-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014387101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Ethylphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 4 Ethylphenyl Acetic Acid and Its Derivatives
General Synthetic Routes to Phenylacetic Acid Compounds
The structural core of (4-Ethylphenyl)acetic acid is the phenylacetic acid moiety. Several robust methods have been developed for the synthesis of this class of compounds.
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the synthesis of complex phenylacetic acid derivatives. These methods often provide high yields and selectivity under mild conditions.
One prominent strategy is the α-arylation of ester enolates . This involves the reaction of an aryl halide or triflate with an ester enolate, catalyzed by a palladium complex. For instance, α-aryl malonates, which are key precursors to phenylacetic acids, can be synthesized via the palladium-catalyzed reaction of o-alkoxy-bromoarenes with dimethyl malonate. google.com Subsequent hydrolysis and decarboxylation of the resulting arylmalonate monoester yield the desired phenylacetic acid.
Another advanced approach involves the direct C-H functionalization of the aromatic ring. This avoids the need for pre-functionalized starting materials like aryl halides. For example, a palladium(II)-catalyzed meta-C-H olefination of phenylacetic acid derivatives has been developed using a removable nitrile-based template. google.com This method demonstrates high regioselectivity and has been applied to the synthesis of analogues of well-known drugs. google.com Similarly, directing groups can be used to achieve ortho-selective C-H activation, as seen in the Pd(II)-catalyzed deuteration of pyridone-containing phenylacetic acid derivatives, where a 3-amino-1-methyl-1H-pyridin-2-one (AMP) group directs the functionalization. acs.orgdiva-portal.org
| Method | Substrates | Catalyst/Reagents | Key Feature | Ref. |
| α-Arylation | o-Alkoxy-bromoarenes, Dimethyl malonate | Palladium catalyst | Forms α-aryl malonate intermediates | google.com |
| m-C-H Olefination | Phenylacetic acid derivatives, Alkenes | Pd(OAc)₂, Nitrile template, Ag₂CO₃ | Direct functionalization at the meta position | google.com |
| o-C-H Deuteration | Pyridone-containing phenylacetic acid derivatives | Pd(OAc)₂, AMP directing group, D₂O | High selectivity for ortho-position deuteration | acs.orgdiva-portal.org |
Classical organic reactions, including condensation and derivatization, remain fundamental to the synthesis of phenylacetic acids. A widely used and traditional method is the hydrolysis of benzyl (B1604629) cyanides . renyi.hu For this compound, this would involve the hydrolysis of (4-ethylphenyl)acetonitrile. The reaction can be performed under either acidic or basic conditions, with acid hydrolysis often being smoother. renyi.hu A typical procedure involves heating the nitrile with a mixture of sulfuric acid and water. renyi.hu
Derivatization from other precursors is also common. For example, phenylacetic acids can be prepared from the corresponding mandelic acids via an iodide-catalyzed reduction. mdpi.com This process generates hydroiodic acid in situ from catalytic sodium iodide, with phosphorous acid acting as the stoichiometric reductant. mdpi.com Condensation reactions of phenylacetic acids themselves can be used to create more complex structures, such as the formation of (Z)-alkylidenephthalides. rsc.org
The synthesis of highly substituted or complex phenylacetic acid derivatives often requires multi-step sequences. These strategies allow for the precise installation of various functional groups on the aromatic ring.
A representative example is the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid, which showcases a versatile multi-step approach. nih.govacs.org The synthesis begins with a readily available starting material, 2,6-dibromo-4-methylaniline, and proceeds through several key transformations:
Diazotization and Bromination: The aniline (B41778) is converted to a tetrabromotoluene derivative.
Suzuki Coupling: A palladium-catalyzed Suzuki coupling with phenylboronic acid replaces the bromine atoms with phenyl groups, constructing the 3,4,5-triphenyltoluene core. nih.govacs.org
Benzylic Bromination: The methyl group is functionalized to a benzyl bromide using N-bromosuccinimide (NBS) and a radical initiator. nih.govacs.org
Cyanation: The benzyl bromide is converted to the corresponding nitrile using potassium cyanide (KCN). nih.govacs.org
Hydrolysis: The final step is the hydrolysis of the nitrile group to the carboxylic acid, affording the target phenylacetic acid derivative. nih.govacs.org
This sequence demonstrates how a combination of classic and modern synthetic methods can be employed to build complex molecular architectures based on the phenylacetic acid scaffold.
Stereoselective Synthesis of Chiral this compound Analogues
The introduction of a chiral center, particularly an amino group at the alpha-position, creates chiral α-amino acids, which are valuable building blocks in medicinal chemistry. The synthesis of single enantiomers, such as (2R)- or (2S)-2-amino-2-(4-ethylphenyl)acetic acid, requires stereoselective methods. While specific documented syntheses for these exact molecules are not prevalent in common literature, their preparation can be confidently inferred from established asymmetric synthesis strategies for α-amino acids.
The most common approaches include the asymmetric Strecker synthesis, the alkylation of chiral glycine (B1666218) enolate equivalents, or the resolution of a racemic mixture. renyi.hu Enzymatic kinetic resolution is a particularly powerful and widely used technique for obtaining enantiomerically pure amino acids. nih.govgoogle.com
The (R)-enantiomer can be efficiently prepared via enzymatic kinetic resolution of a racemic precursor. This process leverages the high stereoselectivity of enzymes, such as lipases, to differentiate between the two enantiomers.
A plausible and effective route is as follows:
Racemate Synthesis: A racemic mixture of 2-amino-2-(4-ethylphenyl)acetic acid is first synthesized, for example, through a Strecker reaction starting from 4-ethylbenzaldehyde.
Protection and Esterification: The racemic amino acid is protected (e.g., N-acetylation) and then converted into a simple alkyl ester (e.g., methyl or ethyl ester).
Enzymatic Resolution: The racemic N-acetyl ester is subjected to hydrolysis catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB). The enzyme selectively catalyzes the hydrolysis of the (S)-enantiomer to the corresponding N-acetyl amino acid, while leaving the (R)-ester largely unreacted. google.com
Separation and Deprotection: The mixture of the (S)-acid and the unreacted (R)-ester can be easily separated due to their different chemical properties (e.g., by extraction). The isolated (R)-ester is then deprotected (hydrolyzed) under acidic or basic conditions to yield the final, enantiomerically pure (2R)-2-amino-2-(4-ethylphenyl)acetic acid.
The (S)-enantiomer is obtained from the same enzymatic resolution process described above. After the lipase-catalyzed hydrolysis, the (S)-N-acetyl amino acid is the product formed in the aqueous phase.
The steps to isolate the (S)-enantiomer are:
Enzymatic Hydrolysis: Following the same procedure, the lipase selectively hydrolyzes the (S)-ester from the racemic mixture.
Isolation and Deprotection: The water-soluble (S)-N-acetyl amino acid is isolated from the reaction mixture. Subsequent removal of the acetyl protecting group under acidic conditions yields the target (2S)-2-amino-2-(4-ethylphenyl)acetic acid. google.com
This chemoenzymatic approach is highly efficient, scalable, and provides access to both enantiomers from a single racemic precursor, making it a preferred industrial method for producing chiral amino acids.
| Step | Description | (R)-Enantiomer Path | (S)-Enantiomer Path |
| 1 | Synthesis of Racemate | Prepare racemic 2-amino-2-(4-ethylphenyl)acetic acid ester (N-protected) | Prepare racemic 2-amino-2-(4-ethylphenyl)acetic acid ester (N-protected) |
| 2 | Enzymatic Hydrolysis | Lipase selectively hydrolyzes the (S)-ester | Lipase selectively hydrolyzes the (S)-ester |
| 3 | Separation | Isolate the unreacted (R)-ester from the hydrolyzed (S)-acid | Isolate the hydrolyzed (S)-acid from the unreacted (R)-ester |
| 4 | Deprotection | Hydrolyze the ester and remove the N-protecting group from the (R)-ester | Remove the N-protecting group from the (S)-acid |
| 5 | Final Product | (2R)-2-amino-2-(4-ethylphenyl)acetic acid | (2S)-2-amino-2-(4-ethylphenyl)acetic acid |
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group in this compound is a versatile functional group that can be readily converted into a variety of derivatives, including esters, amides, acyl halides, and anhydrides. These transformations are fundamental in organic synthesis, enabling the construction of more complex molecules.
The conversion of this compound into its corresponding esters and amides is a common and crucial transformation. These derivatives are often important intermediates or final products in their own right.
Esters: The esterification of this compound can be achieved through several well-established methods. One of the most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. For instance, the reaction of this compound with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid will yield ethyl (4-ethylphenyl)acetate. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product.
Another method involves the use of alkyl halides in the presence of a base. For example, reacting this compound with an alkyl halide like ethyl bromide in the presence of a base such as potassium carbonate can produce the corresponding ethyl ester. This method is particularly useful for substrates that are sensitive to strong acids. A patent describes a process for preparing various phenylacetic acid esters, including those with substituted phenyl rings, by reacting a trichloro compound with sodium or potassium hydroxide (B78521) in the presence of an alcohol google.com.
A specific example is the acetylation of para-ethylphenol with acetic anhydride (B1165640) to produce 4-ethylphenyl acetate (B1210297) chemicalbook.com. While this produces an ester of phenol (B47542) rather than an ester of this compound, the principle of using an anhydride for esterification is relevant.
Amides: The synthesis of amides from this compound can be accomplished by reacting the acid with an amine. This reaction often requires the use of a coupling agent to activate the carboxylic acid and facilitate amide bond formation. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt).
A direct synthesis of N-(4-ethylphenyl)acetamide has been reported via the amination of an aryltriazene with acetonitrile (B52724) under metal-free conditions arabjchem.org. While the starting material is not this compound itself, this demonstrates a method for creating an amide linkage to a 4-ethylphenyl group. Another patent describes the synthesis of N-(4-Ethylphenyl)-2-(lH-indol-3-yl)acetamide through the coupling of indole (B1671886) acetic acid with 4-ethylaniline (B1216643) using a suitable coupling agent google.com. General methods for amide synthesis from carboxylic acids and primary amines under solvent-free infrared irradiation have also been documented, offering an environmentally friendly approach scirp.org.
The following table summarizes common methods for the synthesis of esters and amides of this compound:
| Derivative | Reagents | Method |
| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer-Speier Esterification |
| Ester | Alkyl Halide, Base (e.g., K₂CO₃) | Williamson-type Synthesis |
| Amide | Amine, Coupling Agent (e.g., DCC, EDC) | Amide Coupling |
| Amide | Amine, Infrared Irradiation | Solvent-free Synthesis |
Acyl halides and anhydrides are highly reactive derivatives of carboxylic acids and serve as important intermediates for the synthesis of esters, amides, and other compounds.
Acyl Halides: (4-Ethylphenyl)acetyl chloride, the acyl chloride derivative of this compound, can be readily prepared by treating the carboxylic acid with a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common reagent for this transformation, as it produces gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture. The reaction is typically performed in an inert solvent like dichloromethane (B109758) or toluene. Other reagents such as oxalyl chloride ((COCl)₂) and phosphorus pentachloride (PCl₅) can also be employed. A patent discloses a method for preparing 2,5-dimethyl phenylacetyl chloride from the corresponding carboxylic acid, a process that can be extrapolated to the synthesis of (4-ethylphenyl)acetyl chloride prepchem.com.
Anhydrides: The corresponding anhydride, (4-ethylphenyl)acetic anhydride, can be synthesized from this compound. One common laboratory method involves the dehydration of two equivalents of the carboxylic acid using a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀). Alternatively, the reaction of (4-ethylphenyl)acetyl chloride with the sodium salt of this compound will also yield the anhydride. The synthesis of acetic anhydride itself often involves the reaction of acetic acid with a dehydrating agent or the carbonylation of methyl acetate followed by reaction with acetic acid libretexts.org. These general principles can be applied to the synthesis of (4-ethylphenyl)acetic anhydride.
The reactivity of these intermediates is summarized in the table below:
| Intermediate | Reagent for Synthesis | Common Reactions |
| (4-Ethylphenyl)acetyl chloride | SOCl₂, (COCl)₂, PCl₅ | Esterification, Amidation, Friedel-Crafts Acylation |
| (4-Ethylphenyl)acetic anhydride | P₄O₁₀, or Acyl chloride + Carboxylate | Esterification, Amidation, Friedel-Crafts Acylation |
Functionalization of the Ethylphenyl Moiety
The ethylphenyl group of this compound provides a scaffold for further functionalization through various aromatic reactions. These modifications can introduce additional substituents, alter the electronic properties of the molecule, or create new reactive handles for further transformations.
Common electrophilic aromatic substitution reactions that can be performed on the ethylphenyl ring include:
Nitration: Introduction of a nitro group (–NO₂) can be achieved using a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a versatile functional handle.
Halogenation: Bromination or chlorination can be accomplished using Br₂ or Cl₂ in the presence of a Lewis acid catalyst such as FeBr₃ or AlCl₃. These halogenated derivatives are useful for cross-coupling reactions.
Friedel-Crafts Alkylation and Acylation: Alkyl or acyl groups can be introduced onto the aromatic ring using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. However, these reactions may be complicated by the presence of the deactivating carboxylic acid group and potential for rearrangement of the alkylating agent msu.edunih.gov.
The regioselectivity of these reactions is a key consideration, and the choice of reagents and reaction conditions can be tailored to favor a particular isomer.
(4-Ethynylphenyl)acetic acid is a valuable derivative that contains a terminal alkyne, a highly versatile functional group for "click" chemistry and other coupling reactions. A common and effective method for the synthesis of (4-ethynylphenyl)acetic acid involves the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction typically involves the reaction of a halo-substituted phenylacetic acid derivative, such as (4-iodophenyl)acetic acid, with a terminal alkyne, such as trimethylsilylacetylene, in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The trimethylsilyl (B98337) protecting group is then removed under mild conditions to afford the terminal alkyne.
Achieving regioselectivity in the functionalization of the ethylphenyl moiety is crucial for the synthesis of specific isomers. Several advanced synthetic strategies can be employed to control the position of substitution.
Directed Ortho-Metalation (DoM): This powerful technique utilizes a directing group to guide a metalating agent (typically an organolithium reagent) to a specific ortho position. While the carboxylic acid group itself can act as a directing group, its acidity can interfere with many organometallic reagents. Conversion of the carboxylic acid to a more robust directing group, such as an amide or an oxazoline, can facilitate regioselective lithiation at the position ortho to this group.
C-H Activation: Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical and efficient alternative to traditional methods that require pre-functionalized substrates memphis.edu. By choosing an appropriate catalyst and directing group, it is possible to selectively functionalize specific C-H bonds on the aromatic ring. For example, palladium catalysts have been developed for the regioselective functionalization of simple organic molecules. While specific applications to this compound are not widely reported, the principles of C-H activation provide a promising avenue for its regioselective derivatization.
Steric and Electronic Control: The inherent electronic and steric properties of the substituents on the ring can be exploited to control regioselectivity. The activating and ortho-, para-directing nature of the ethyl group, combined with the deactivating and meta-directing nature of the acetic acid side chain, can be used to predict and control the outcome of electrophilic substitution reactions. Careful selection of reaction conditions, such as temperature and catalyst, can further influence the regiochemical outcome.
Medicinal Chemistry Applications of 4 Ethylphenyl Acetic Acid Derivatives
(4-Ethylphenyl)acetic Acid as a Core Building Block in Drug Discovery
This compound and its derivatives are integral to medicinal chemistry, primarily utilized as foundational scaffolds for synthesizing a wide array of therapeutic agents. cymitquimica.comlookchem.comchemscene.com The inherent chemical properties of the this compound moiety, including its aromatic ring and carboxylic acid group, provide a versatile platform for structural modifications. lookchem.comontosight.ai This adaptability allows for the creation of diverse molecular architectures with the potential for varied biological activities. ontosight.ai
The this compound scaffold has been incorporated into various molecular frameworks, leading to the discovery of compounds with potential applications in treating a range of diseases. ontosight.aitandfonline.com For instance, derivatives have been synthesized and investigated for their analgesic and anti-inflammatory properties. tandfonline.com The core structure's amenability to chemical reactions like esterification, condensation, and cyclization makes it a valuable starting material for generating novel organic compounds with therapeutic potential. lookchem.com
Derivatives of this compound have been explored in the development of agents targeting complex diseases. Its role as a building block extends to the synthesis of specialized molecules for drug discovery, including those used in the preparation of antibody-drug conjugates and proteolysis targeting chimeras. chemscene.com The versatility of this scaffold is further highlighted by its use in creating compounds such as 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid, demonstrating its utility in constructing complex heterocyclic systems. chemdiv.com
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The biological activity of derivatives of this compound is significantly influenced by the nature and placement of different chemical groups attached to its core structure.
Impact of Substituent Position and Size on Biological Activity
The position and size of substituents on the phenyl ring of this compound analogues play a critical role in determining their biological activity. researchgate.net Generally, the placement of substituents at the para-position of the phenyl ring tends to be more favorable for activity compared to ortho- or meta-positions. researchgate.net This is often attributed to reduced steric hindrance, allowing for better interaction with the target protein. researchgate.net
For example, in the development of certain enzyme inhibitors, modifications to the phenylethyl moiety of a lead compound, which can be considered an analogue of the (4-ethylphenyl) group, significantly affected its anti-HBV activity. jst.go.jp Similarly, studies on other aromatic compounds have shown that substituents at the para-position of a phenyl group are important for activity against certain bacteria. grafiati.com The size of the substituent is also a key factor; for instance, larger groups at certain positions can either enhance or diminish activity depending on the specific biological target.
Incorporation of Heteroatoms and Functional Groups for SAR Optimization
The introduction of heteroatoms (such as nitrogen, oxygen, and sulfur) and various functional groups into the this compound scaffold is a common strategy for optimizing structure-activity relationships (SAR). rsc.org This approach allows for the fine-tuning of a molecule's physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capacity, which in turn influences its biological activity. researchgate.net
For example, incorporating a methoxy (B1213986) or hydroxyl group can increase antioxidant activity in some indole (B1671886) derivatives. rsc.org In the context of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, the introduction of heteroatoms and specific functional groups is tailored to optimize binding with the PPAR-γ receptor. rsc.org The presence of chlorine atoms has also been shown to enhance the biological activity of certain compounds by increasing lipophilicity and preventing metabolic hydroxylation. researchgate.net The strategic placement of these groups can lead to more potent and selective therapeutic agents.
Development of Novel Therapeutic Agents Incorporating the this compound Scaffold
The this compound scaffold has proven to be a valuable starting point for the development of new therapeutic agents targeting a variety of diseases. Its adaptable structure has been key in creating innovative treatments for conditions such as chronic hepatitis B and metabolic disorders.
Anti-HBV Capsid Assembly Modulators
A significant application of the this compound scaffold is in the development of anti-Hepatitis B Virus (HBV) capsid assembly modulators (CAMs). nih.govnih.gov These compounds interfere with the proper formation of the viral capsid, a crucial component for HBV replication, thereby inhibiting the virus's life cycle. nih.govmdpi.com
One such derivative, 2-(4-((6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)piperazin-1-yl)-2-(4-ethylphenyl)acetic acid, has shown promising results. nih.gov This compound, along with similar heteroaryldihydropyrimidine (HAP) derivatives, has demonstrated potent anti-HBV activity. nih.gov These CAMs can induce the misassembly of the HBV core protein (Cp) into non-capsid aggregates or abnormal capsids, which are then targeted for degradation within the host cell. nih.gov
Below is a table of representative Anti-HBV Capsid Assembly Modulators incorporating the this compound scaffold and their reported activities.
| Compound ID | Chemical Structure | Target | Activity (EC50) | Reference |
| 6a-25 | Carboxyl-containing heteroaryldihydropyrimidine derivative | HBV Capsid Assembly | 0.020 µM | nih.gov |
| GLS4 | Heteroaryldihydropyrimidine derivative | HBV Capsid Assembly | 0.007 µM | nih.gov |
| Lamivudine (B182088) | Nucleoside analogue (Positive Control) | HBV Reverse Transcriptase | 0.09 µM | nih.gov |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
The this compound scaffold has also been utilized in the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists. rsc.org PPARs are a group of nuclear receptors that play a crucial role in regulating metabolism and inflammation. rsc.orgmdpi.com Agonists of PPARs, particularly PPAR-γ, have shown therapeutic potential in treating metabolic diseases like type 2 diabetes and neurodegenerative conditions such as Alzheimer's disease. rsc.orgjst.go.jp
The development of non-thiazolidinedione based PPARα/γ dual agonists has also been an area of focus, aiming to achieve a balanced activity profile with fewer side effects. jst.go.jp The this compound scaffold can be a valuable component in the design of such dual agonists.
Here is a table summarizing some PPAR-γ agonists and their reported binding affinities.
| Compound ID | Chemical Class | Target | Binding Affinity (IC50) | Reference |
| 4a | Novel PPAR-γ agonist | PPAR-γ LBD | 8.607 µM | rsc.org |
| 4h | Novel PPAR-γ agonist | PPAR-γ LBD | 9.242 µM | rsc.org |
| 4j | Novel PPAR-γ agonist | PPAR-γ LBD | 5.974 µM | rsc.org |
IC50 (Half-maximal inhibitory concentration) in this context refers to the concentration of the compound required to displace 50% of a standard ligand from the PPAR-γ Ligand-Binding Domain (LBD).
Biological and Pharmacological Activities of 4 Ethylphenyl Acetic Acid Derivatives
Investigation of Anti-HBV Activity
Derivatives of (4-Ethylphenyl)acetic acid have been investigated for their potential to combat the Hepatitis B virus (HBV), a primary cause of liver disease. Research has focused on their ability to interfere with the virus's life cycle.
Inhibition of Viral Replication Mechanisms
In the search for new anti-HBV agents, a series of 2-phenylacetic acid derivatives were synthesized, including those derived from this compound. nih.gov These compounds were tested for their ability to inhibit HBV DNA replication in vitro. One notable derivative, 2-(4-((6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)piperazin-1-yl)-2-(4-ethylphenyl)acetic acid, demonstrated significant anti-HBV activity. nih.gov
A study systematically evaluated a range of these derivatives, with many showing moderate to excellent antiviral effects against HBV DNA replication. nih.gov The potency of these compounds is often measured by their half-maximal effective concentration (EC₅₀), which indicates the concentration of a drug that is required for 50% of its maximum effect. For instance, one of the most active compounds in a tested series of 2-phenylacetic acid derivatives exhibited an EC₅₀ value of 0.024 μM, which was more potent than the reference drug lamivudine (B182088) (EC₅₀ = 0.09 μM). nih.gov Other derivatives within the same series also showed promising activity, with EC₅₀ values in the low micromolar range. nih.gov
The table below summarizes the in vitro anti-HBV activity of selected 2-phenylacetic acid derivatives.
| Compound ID | Anti-HBV Activity (EC₅₀, μM) |
| 6a-25 | 0.024 |
| 6b-2 | < 0.09 |
| 6b-6 | < 0.09 |
| 6b-9 | 0.021 |
| Lamivudine (Control) | 0.09 |
| GLS4 (Control) | 0.009 |
| Data sourced from a study on carboxyl-containing heteroaryldihydropyrimidine derivatives. nih.gov |
Modulation of Capsid Assembly
A key strategy in developing anti-HBV drugs is to target the viral capsid, a protein shell that encloses the viral genetic material. mdpi.com Compounds that interfere with this process are known as capsid assembly modulators (CAMs). mdpi.comresearchgate.net These molecules can disrupt the normal formation of the capsid, leading to non-functional viral particles. mdpi.com
Derivatives of this compound have been incorporated into structures designed as CAMs. nih.gov These compounds are part of a class known as heteroaryldihydropyrimidines (HAPs), which are recognized for their ability to induce the formation of incorrectly assembled capsid products. nih.govmdpi.com By causing aberrant capsid structures, these modulators can effectively halt the viral life cycle. mdpi.com The investigation into these derivatives is part of a broader effort to find new classes of antivirals that can overcome resistance to existing therapies. nih.govarchivesofmedicalscience.com
PPAR Agonistic Properties and Therapeutic Potential
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play a crucial role in regulating glucose and lipid metabolism. nih.govnih.gov Agonists of these receptors have therapeutic potential for metabolic disorders. nih.gov
In Vitro and In Vivo Activity Profiles
Certain derivatives containing the (4-ethylphenyl) moiety have been identified as PPAR agonists.
In Vitro Findings: A molecular docking study predicted that D-Glucitol, 1,3:2,4-bis-O-((4-ethylphenyl)methylene), a carbohydrate derivative, could act as a novel agonist for the PPAR-alpha receptor. researchgate.net This computational prediction suggests a potential for this compound to influence pathways related to lipid metabolism, which are often dysregulated in conditions like non-alcoholic fatty liver disease (NAFLD). researchgate.net The docking score for this compound was found to be more favorable than that of the reference drug, pioglitazone. researchgate.net
Another derivative, (E)-6-(4-(4-ethylphenyl)but-1-en-1-yl)-2,3-dihydro-1H-inden-1-one, has been identified as a novel PPARγ receptor agonist. google.com PPARγ is a key regulator of adipogenesis and insulin (B600854) sensitivity, making its agonists valuable for the treatment of type 2 diabetes. nih.govjmb.or.kr
In Vivo Studies: The therapeutic potential of PPAR agonists is often evaluated in animal models. A dual PPARγ/δ agonist, (R)-3-{2-ethyl-4-[3-(4-ethyl-2-pyridin-2-yl-phenoxy)-butoxy]-phenyl}-propionic acid, demonstrated the ability to lower glucose levels in hyperglycemic male Zucker diabetic fatty (ZDF) rats. nih.gov Importantly, this effect was achieved with less weight gain compared to the standard drug rosiglitazone, highlighting a potential advantage. nih.gov
Other Reported Biological Activities
The therapeutic potential of phenylacetic acid derivatives extends beyond antiviral and metabolic applications, with significant research into their anti-cancer properties.
Potential Anti-cancer Properties of Phenylacetic Acid Derivatives
Phenylacetic acid (PAA) and its derivatives have been shown to possess anti-tumor properties, inducing antiproliferation and differentiation in cancer cells with relatively low toxicity. nih.gov This has spurred the synthesis and investigation of numerous PAA analogs to find more potent anti-cancer agents. nih.gov
One study investigated synthetic PAA derivatives and found that 4-fluoro-N-butylphenylacetamide was particularly effective at inhibiting the growth of human lung cancer cells. nih.gov Its mechanism of action was suggested to involve the induction of apoptosis (programmed cell death) through a caspase-dependent pathway. nih.gov
Another area of research involves N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide derivatives. brieflands.com These compounds have been evaluated for their in-vitro cytotoxicity against several human cancer cell lines, including neuroblastoma (SKNMC), colon cancer (HT-29), and prostate cancer (PC3). brieflands.com The results indicated that the anti-cancer activity was influenced by the specific substitutions on the phenyl ring. For example, a chlorine atom at the ortho position of the phenyl ring resulted in high potency against the SKNMC cell line, while a meta-methoxy group was favorable for activity against the HT-29 cell line. brieflands.com
The table below presents the in-vitro cytotoxicity of selected phenylacetamide derivatives.
| Compound ID | Substituent on Phenyl Ring | SKNMC (IC₅₀, µM) | HT-29 (IC₅₀, µM) | PC3 (IC₅₀, µM) |
| 3b | meta-Fluoro | > 50 | 30.5 ± 0.548 | 12.6 ± 0.302 |
| 3c | para-Fluoro | 41.5 ± 0.251 | 18.5 ± 0.054 | 29.5 ± 0.087 |
| 3d | ortho-Chloro | 4.5 ± 0.035 | 28.1 ± 0.176 | 31.5 ± 0.088 |
| 3g | ortho-Methoxy | 22.7 ± 0.075 | 25.4 ± 0.222 | 24.3 ± 0.119 |
| 3h | meta-Methoxy | 31.6 ± 0.154 | 3.1 ± 0.030 | 28.7 ± 0.085 |
| Doxorubicin (Control) | - | 1.0 ± 0.005 | 1.0 ± 0.005 | 1.0 ± 0.005 |
| Data sourced from a study on N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide derivatives. brieflands.com IC₅₀ is the concentration that causes 50% inhibition of cell growth. |
Furthermore, compounds like 3,4-dihydroxyphenylacetic acid, a metabolite of dopamine, have also been noted for their anti-cancer properties. mdpi.com The broad spectrum of biological activities associated with phenylacetic acid and its derivatives continues to make them a versatile scaffold for the development of new therapeutic agents. mdpi.com
Enzyme Modulation Mechanisms
The structural framework of this compound serves as a versatile scaffold for designing molecules that can modulate the activity of specific enzymes. By introducing various functional groups and heterocyclic rings, derivatives can be synthesized to target enzymes implicated in a range of physiological and pathological processes. Research has particularly focused on the inhibition of enzymes such as cyclooxygenases and ectonucleotidases.
Phenylacetic acid derivatives are recognized for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. acs.orgmdpi.comnih.gov The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from their inhibition of COX-1 and COX-2. frontiersin.org Structural analogues of this compound have been investigated for their potential as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibition. mdpi.comnih.gov For instance, the introduction of a pyrazole (B372694) moiety to a this compound derivative has been noted in the context of COX inhibition. The binding of phenylacetic acid derivatives to the COX active site can occur in various orientations, with the carboxylate group often forming crucial interactions with key amino acid residues like Ser-530 and Tyr-385. acs.orgnih.gov
Furthermore, derivatives of acetic acid, including those with an indole (B1671886) scaffold, have been synthesized and shown to act as inhibitors of ectonucleotidases. nih.gov These enzymes, such as ecto-5'-nucleotidase (eN, CD73) and ectonucleotide pyrophosphatase/phosphodiesterases (E-NPPs), play a critical role in purinergic signaling by regulating extracellular levels of nucleotides and nucleosides. nih.govnih.gov The inhibition of these enzymes is a promising strategy for cancer therapy, as the overexpression of ectonucleotidases in the tumor microenvironment can lead to the production of immunosuppressive adenosine. nih.gov Synthetic indole acetic acid sulfonate derivatives have demonstrated potent, competitive, or un-competitive inhibition of these enzymes. nih.govresearchgate.net
Table 1: Enzyme Inhibitory Activity of Selected Phenylacetic Acid Derivatives
| Derivative Class | Target Enzyme(s) | Observed Effect | IC50 Range (µM) | Reference(s) |
| Phenoxy Acetic Acid Derivatives | COX-2 | Selective Inhibition | 0.06 - 0.09 | mdpi.com |
| Indole Acetic Acid Sulfonate Derivatives | Ectonucleotidases (h-ENPP1, h-ENPP3, h-e5'NT) | Potent Inhibition | 0.32 - 0.81 | nih.gov |
| Pyrazole Derivatives of Phenylacetic Acid | COX Enzymes | Inhibition | Not Specified |
Metabolic Stability and Pharmacokinetic Considerations in Drug Development
The metabolic fate of a drug candidate is a critical determinant of its clinical success. Understanding the metabolic stability and the enzymes involved in the biotransformation of this compound and its derivatives is essential for optimizing their pharmacokinetic properties.
The cytochrome P450 (CYP450) superfamily of enzymes is a major player in the phase I metabolism of a vast array of xenobiotics, including many pharmaceuticals. mdpi.com These heme-containing monooxygenases are primarily located in the liver and are responsible for catalyzing oxidative reactions that increase the polarity of compounds, facilitating their excretion. wikipedia.orgmdpi.com The most significant CYP isozymes in human drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2. mdpi.comdovepress.com
The metabolism of this compound itself is not extensively detailed in the available literature. However, insights can be drawn from related structures. For instance, the ethyl group on the phenyl ring is a potential site for oxidative metabolism. Metabolic simulations of the structurally related compound 4-ethylphenol (B45693) suggest that the enzyme Cytochrome P450 1A2 (CYP1A2) can metabolize the ethyl chain to form more polar products such as vinyl or hydroxylated derivatives. frontiersin.org This suggests that the ethylphenyl moiety of this compound could be a target for CYP-mediated oxidation.
In the context of drug development, enhancing metabolic stability is a key objective. Derivatives of this compound have been designed to improve their pharmacokinetic profile. For example, a complex derivative of this compound, specifically 2-(4-((6-(2-Bromo-4-fluorophenyl)-5-(ethoxycarbonyl)-2-(thiazol-2-yl)-3,6-dihydropyrimidin-4-yl)methyl)piperazin-1-yl)-2-(4-ethylphenyl)acetic acid, was developed as a novel HBV capsid assembly modulator. This compound demonstrated significantly improved metabolic stability in liver microsomes compared to a lead compound that is known to be rapidly metabolized by CYP450 enzymes.
The interaction of drug molecules with CYP450 enzymes can also lead to drug-drug interactions through inhibition or induction of these enzymes. dovepress.com Therefore, in vitro assays using human liver microsomes or recombinant CYP isozymes are crucial early in the drug discovery process to assess the metabolic profile and potential for such interactions. nih.gov
Table 2: Key Human Cytochrome P450 Isozymes and Their Relevance to Drug Metabolism
| CYP Isozyme | Proportion of Drug Metabolism | Key Characteristics | Reference(s) |
| CYP3A4 | ~46% | Metabolizes a wide range of large and small molecules. | dovepress.commdpi.com |
| CYP2D6 | ~12% | Exhibits significant genetic polymorphism, leading to variable metabolic rates in the population. | dovepress.com |
| CYP2C9 | ~16% | Metabolizes many NSAIDs. Shows stereospecificity. | dovepress.comoup.com |
| CYP2C19 | ~12% | Also subject to genetic polymorphisms affecting drug efficacy. | dovepress.comoup.com |
| CYP1A2 | ~9% | Involved in the metabolism of aromatic compounds and is inducible by factors like smoking. | frontiersin.orgdovepress.com |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (4-Ethylphenyl)acetic acid. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H), a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR spectroscopy provides precise information about the chemical environment, connectivity, and number of different types of protons within the this compound molecule. The spectrum is characterized by distinct signals, each corresponding to a set of chemically equivalent protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the relative number of protons for that signal.
Based on the structure of this compound and data from analogous compounds, a predicted ¹H NMR spectrum in a common solvent like deuterochloroform (CDCl₃) would exhibit the following key features:
Aromatic Protons: The four protons on the benzene (B151609) ring are chemically non-equivalent due to the para-substitution pattern. They typically appear as two distinct doublets in the aromatic region of the spectrum, approximately between 7.10 and 7.25 ppm. The coupling between adjacent protons on the ring results in this doublet pattern.
Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group attached to the benzene ring and the carboxylic acid group are chemically equivalent. They are expected to produce a singlet at approximately 3.60 ppm. This signal is a singlet because there are no adjacent protons to cause splitting.
Ethyl Group Protons (-CH₂CH₃): The ethyl group gives rise to two distinct signals. The two methylene protons (-CH₂-) adjacent to the aromatic ring appear as a quartet around 2.63 ppm due to coupling with the three neighboring methyl protons. The three methyl protons (-CH₃) appear as a triplet around 1.23 ppm, split by the two adjacent methylene protons.
Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is typically observed as a broad singlet at a downfield chemical shift, often above 10.0 ppm. Its exact position and broadness can vary depending on the concentration and solvent.
Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -COOH | >10.0 | Broad Singlet | 1H |
| Aromatic (2H) | ~7.20 | Doublet | 2H |
| Aromatic (2H) | ~7.15 | Doublet | 2H |
| -CH₂-COOH | ~3.60 | Singlet | 2H |
| -CH₂-CH₃ | ~2.63 | Quartet | 2H |
| -CH₂-CH₃ | ~1.23 | Triplet | 3H |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of this compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₀H₁₂O₂, corresponding to a molecular weight of approximately 164.20 g/mol . nih.gov
In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at m/z ≈ 164. The fragmentation of the molecular ion provides valuable structural information. A characteristic fragmentation pathway for phenylacetic acids involves the cleavage of the bond between the methylene group and the carboxylic acid, leading to the loss of the carboxyl group (-COOH) as a radical. This results in the formation of a stable tropylium-like cation.
Key predicted fragments in the mass spectrum of this compound include:
m/z 119: This prominent peak corresponds to the loss of the carboxyl radical (•COOH, 45 Da) from the molecular ion, forming the [M-COOH]⁺ fragment, which is the 4-ethylbenzyl cation.
m/z 91: Further fragmentation can occur, such as the loss of an ethylene (B1197577) molecule (C₂H₄, 28 Da) from the ethylbenzyl cation, leading to the tropylium (B1234903) cation, a common fragment for alkylbenzenes.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, providing another layer of analytical data for its identification in complex mixtures. uni.lu
Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Ion |
|---|---|
| 164 | [M]⁺ (Molecular Ion) |
| 119 | [M - COOH]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are widely employed for these purposes.
Gas Chromatography (GC): GC, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like this compound, often after derivatization to increase volatility. The compound is separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time is a characteristic property used for identification. For this compound, a standard non-polar column would yield a specific Kovats retention index, which has been reported to be 1452. nih.gov This index is a normalized measure of retention time, which aids in inter-laboratory comparisons of results.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the purity assessment of this compound. Reversed-phase HPLC is the most common mode, where a non-polar stationary phase (like C18) is used with a polar mobile phase. sigmaaldrich.comsielc.com The separation is based on the differential partitioning of the analyte between the two phases.
A typical HPLC method for analyzing phenylacetic acid derivatives involves a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous buffer, often containing a small amount of acid like phosphoric acid or trifluoroacetic acid to ensure the carboxylic acid is in its protonated form, leading to better peak shape and retention. sigmaaldrich.comgoogle.comgoogle.com Detection is commonly performed using a UV detector, as the phenyl group in this compound absorbs UV light. google.comresearchgate.net
Typical HPLC Parameters for Phenylacetic Acid Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 215 nm |
| Temperature | 35 °C |
Computational Chemistry and Molecular Modeling Studies
Ligand-Protein Interaction Analysis
The analysis of how a ligand (a small molecule like (4-Ethylphenyl)acetic acid) interacts with a protein target is fundamental to understanding its biological function. While direct studies on this compound are limited in publicly available research, extensive analysis has been conducted on the closely related metabolite, 4-ethyl phenyl sulfate (B86663) (4-EPS). These studies offer a model for the types of interactions that derivatives of this compound might undergo.
A key example involves the interaction between 4-EPS and Bovine Serum Albumin (BSA), a well-studied model protein for human serum albumin, which is crucial for transporting various molecules in the bloodstream. nih.govplos.org Spectroscopic techniques are pivotal in elucidating these interactions.
Fluorescence Spectroscopy: This method is used to study the binding of ligands to proteins. Aromatic amino acids in proteins, such as tryptophan and tyrosine, fluoresce. When a ligand binds near these residues, it can quench or alter this fluorescence. In studies with BSA, which has two tryptophan residues (Trp-134 and Trp-213), increasing concentrations of 4-EPS led to a decrease in fluorescence intensity, indicating that 4-EPS binds to the protein and alters the microenvironment of the tryptophan residues. nih.govresearchgate.net
Synchronous Fluorescence Spectroscopy: This technique can provide more specific information about the environment around tyrosine or tryptophan residues by measuring shifts in the fluorescence wavelength. Studies on the 4-EPS and BSA complex showed a slight blue shift, further confirming that the binding event changes the conformation of the protein. nih.govresearchgate.net
Circular Dichroism (CD) and Fourier Transform Infrared (FT-IR) Spectroscopy: These methods are used to analyze changes in the secondary structure of a protein upon ligand binding. Research has demonstrated that the interaction between 4-EPS and BSA induces conformational changes in the protein's structure. plos.orgresearchgate.net
These analytical techniques collectively demonstrate that a molecule with a 4-ethylphenyl group can effectively bind to serum albumin, causing distinct conformational changes. This binding is a critical factor in the molecule's distribution and bioavailability in a biological system.
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are computational techniques that predict and analyze the interaction between a ligand and a protein at an atomic level.
Molecular Docking Molecular docking predicts the preferred orientation of a ligand when bound to a protein's active site. The quality of this binding is often quantified by a "binding score" or "binding energy," with more negative values typically indicating a more stable and favorable interaction.
In silico docking studies of 4-ethyl phenyl sulfate (4-EPS) with Bovine Serum Albumin (BSA) have been performed to validate experimental findings. These studies reported a binding score of -5.28 kcal/mol, which suggests a stable complex formation between the ligand and the protein. nih.govplos.orgresearchgate.net The docking analysis identifies the specific amino acid residues within the protein's binding pocket that interact with the ligand, providing a detailed map of the binding mode.
Molecular Dynamics (MD) Simulations Following docking, MD simulations are used to assess the stability of the ligand-protein complex over time. These simulations model the movement of every atom in the system over a set period (from nanoseconds to microseconds), providing insights into the dynamic behavior of the complex. nih.govajchem-a.com Key parameters analyzed during MD simulations include:
Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. Higher RMSF values suggest greater flexibility, which can be important for the protein's function or the ligand's binding. ajchem-a.com
Solvent Accessible Surface Area (SASA): Measures the surface area of the protein-ligand complex that is accessible to the solvent. Changes in SASA can indicate conformational changes and how the complex exposes itself to its environment. ajchem-a.com
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time, which are crucial for the stability of the complex. ajchem-a.com
These simulations can confirm whether a docked pose is stable or if the ligand is likely to dissociate, providing a more realistic and dynamic picture of the molecular interaction than docking alone. nih.gov
| Parameter | Description | Significance for this compound Derivatives |
| Binding Energy (kcal/mol) | A calculated score representing the strength of the ligand-protein interaction. More negative values indicate stronger binding. | Predicts the affinity of a derivative for its target protein. |
| RMSD | Measures the stability of the protein-ligand complex over the course of a simulation. | Confirms that the binding of a derivative does not destabilize the target protein's overall structure. |
| RMSF | Shows the flexibility of individual amino acid residues in the protein when the ligand is bound. | Identifies key flexible regions of the protein that may be critical for the binding interaction. |
| Hydrogen Bonds | The number and persistence of hydrogen bonds formed between the ligand and protein. | Highlights the specific, strong interactions that anchor a derivative within the binding site. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. analis.com.my The primary goal of QSAR is to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent and selective compounds. mdpi.com This approach is invaluable for optimizing lead compounds like this compound.
The general workflow for developing a QSAR model involves several key steps:
Data Set Assembly: A dataset of compounds with known chemical structures and experimentally measured biological activities (e.g., IC₅₀ values) is collected. This set is typically divided into a "training set" for building the model and a "test set" for validating its predictive power. semanticscholar.orgjchemlett.com
Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be classified as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices (e.g., connectivity indices like ChiV3), counts of specific substructures. nih.gov
3D Descriptors: Properties derived from the 3D conformation of the molecule, such as solvent-accessible surface area. semanticscholar.org
Model Development: A statistical method, most commonly Multiple Linear Regression (MLR), is used to create an equation that links the descriptors (independent variables) to the biological activity (dependent variable). mdpi.comnih.gov The resulting equation reveals which descriptors have the most significant positive or negative impact on activity.
Model Validation: The model's statistical significance and predictive ability are rigorously tested. Key statistical parameters include:
Coefficient of determination (R²): Indicates how well the model fits the training data. Values closer to 1.0 are better. mdpi.com
Cross-validated coefficient (q²): Measures the model's internal predictive ability.
External validation (pred_r²): Assesses the model's ability to predict the activity of the compounds in the external test set. nih.gov
For a series of this compound derivatives, a QSAR model could identify which substitutions on the phenyl ring or modifications to the acetic acid side chain are most likely to increase a desired biological activity. For instance, a model might reveal that adding an electron-withdrawing group at a specific position is positively correlated with activity, guiding chemists to synthesize those specific derivatives. semanticscholar.org
| Compound | Structure Modification | Key Descriptor (Example) | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |
| 1 | This compound | T_O_O_5 = 0 | 4.5 | 4.6 |
| 2 | Add -Cl at position 2 | SdsCHE-index = 1 | 5.2 | 5.1 |
| 3 | Add -OCH₃ at position 3 | XKAverage = 2.8 | 4.9 | 5.0 |
| 4 | Replace -COOH with -CONH₂ | Rotatable Bonds = 3 | 5.5 | 5.4 |
This table is a conceptual illustration of data used in a QSAR study and does not represent real experimental data for this compound.
Industrial Applications and Research Perspectives
(4-Ethylphenyl)acetic Acid as an Intermediate in Industrial Organic Synthesis
This compound is a versatile intermediate in the field of industrial organic synthesis, primarily valued for its role as a building block in the creation of more complex molecules, particularly pharmaceuticals. Its chemical structure, featuring a carboxylic acid group attached to an ethyl-substituted phenyl ring, allows for a variety of chemical transformations.
One of the notable applications of this compound is as a reagent in the synthesis of other active pharmaceutical ingredients (APIs) and their derivatives. cymitquimica.com It serves as a precursor in the synthesis of various compounds, including non-steroidal anti-inflammatory drugs (NSAIDs). For instance, it is a key starting material for synthesizing loxoprofen (B1209778), an NSAID belonging to the 2-arylpropionic acid class. google.compatsnap.com The synthesis of loxoprofen sodium involves multiple steps where the core structure provided by this compound is modified. patsnap.comgoogle.com
Research has also explored the use of this compound and its derivatives in creating novel compounds with potential therapeutic effects. Studies have shown its use in synthesizing a class of 3-(4-Ethylphenyl)-2-substituted amino-3H-quinazolin-4-ones, which have been investigated for their analgesic and anti-inflammatory activities. tandfonline.com In these syntheses, the (4-ethylphenyl) moiety is incorporated into a heterocyclic quinazolinone structure, demonstrating the compound's utility in generating diverse molecular scaffolds. tandfonline.com
Furthermore, derivatives containing the ethylphenyl group are relevant in the synthesis of other significant pharmaceuticals. For example, compounds structurally related to this compound are used in the synthesis of Celecoxib, another prominent NSAID. newdrugapprovals.orgnih.gov While the direct synthesis of Celecoxib often starts from 4-methylacetophenone, the exploration of derivatives with an ethylphenyl group highlights the importance of this structural motif in medicinal chemistry. researchgate.netnih.gov The process for creating these complex molecules often involves multi-step reactions, including acylation, cyclization, and condensation. nih.govtandfonline.comgoogle.com
Table 1: Selected Pharmaceutical Compounds Synthesized from this compound or its Derivatives
| Target Compound/Class | Description | Synthetic Utility of this compound | Key Reaction Types |
|---|---|---|---|
| Loxoprofen | A non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class. google.com | Serves as a key starting material for the multi-step synthesis of the final drug substance. patsnap.comgoogle.com | Reduction, Acylation, Halogenation, Decarboxylation. google.com |
| Quinazolinone Derivatives | A class of compounds investigated for analgesic and anti-inflammatory properties. tandfonline.com | Used as a foundational scaffold onto which the quinazolinone ring system is built. tandfonline.com | Condensation, Cyclization. tandfonline.com |
| p-Ethylhydratropic Acid | An impurity related to the NSAID ibuprofen. cymitquimica.com | Employed as a reagent for the specific synthesis of this reference compound. cymitquimica.com | Not specified. |
| Celecoxib-like Compounds | Analogs of the NSAID Celecoxib. | The ethylphenyl structural motif is used in developing derivatives with potential anti-inflammatory activity. nih.govtandfonline.com | Condensation, Cyclization. newdrugapprovals.orgtandfonline.com |
The compound also functions as an intermediate in the synthesis of various organic molecules beyond the pharmaceutical industry. It is used in the production of acrylic acid and vinyl acetate (B1210297) monomer, showcasing its broader utility in chemical manufacturing. cymitquimica.com
Potential in Materials Science Research
The unique molecular structure of this compound and its derivatives makes them attractive candidates for research in materials science. The combination of a rigid phenyl ring and a flexible ethyl group allows for the design of molecules with specific physical and chemical properties.
A significant area of interest is in the development of liquid crystals. mdpi.com Liquid crystal polymers are valued for their unique properties and processability. mdpi.com Derivatives of this compound can be incorporated as mesogenic (liquid crystal-forming) units into polymer side chains, such as polyacrylates. mdpi.com These side-chain liquid crystal polymers (SCLCPs) can exhibit liquid crystalline phases over broad temperature ranges. mdpi.com The specific structure of the ethylphenyl group can influence the phase behavior and transition temperatures of the resulting material. rsc.org Research into similar phenyl-containing structures has shown that the polarity and length of terminal groups play a crucial role in the formation and stability of liquid crystal phases, such as nematic and smectic phases. uomustansiriyah.edu.iq
Beyond liquid crystals, derivatives of this compound are explored as building blocks in polymer science. The incorporation of such aromatic structures can enhance the thermal stability and confer specific optical or electronic properties to polymers. ontosight.ai For example, complex derivatives containing a thienyl group in addition to the (4-ethylphenyl) moiety have been considered for their potential in developing conducting materials. ontosight.aiontosight.ai
Table 2: Research Applications of this compound Derivatives in Materials Science
| Research Area | Application/Role of Derivative | Potential Properties | Related Compound Classes |
|---|---|---|---|
| Liquid Crystals | Incorporated as mesogenic units in side-chain liquid crystal polymers (SCLCPs). mdpi.com | Can induce nematic or smectic liquid crystal phases over a wide temperature range. mdpi.comuomustansiriyah.edu.iq | Polyacrylates, Schiff bases, Pyridine-based mesogens. mdpi.comrsc.orguomustansiriyah.edu.iq |
| Polymer Science | Used as a monomer or building block to create novel polymers. | Enhances thermal stability and can introduce specific optical or electronic characteristics. ontosight.ai | Polyacrylates, Polyesters. |
| Conducting Materials | Thiophene-based derivatives containing the ethylphenyl group are studied for their electronic properties. ontosight.aiontosight.ai | Potential for use in organic electronics due to π-conjugated systems. ontosight.ai | Thiophene derivatives, Benzylideneacetic acid derivatives. ontosight.aiontosight.ai |
Future Directions in Research and Development of this compound Compounds
The ongoing research into this compound and its derivatives points toward several promising future directions. The versatility of this compound as a synthetic intermediate ensures its continued relevance in both pharmaceutical and materials science research.
In the pharmaceutical sector, future work will likely focus on the design and synthesis of new, more complex derivatives with enhanced biological activity. Researchers are exploring modifications of the basic this compound structure to create novel candidates for drugs targeting a range of conditions, including inflammation, cancer, and microbial infections. ontosight.aiontosight.aimdpi.com The synthesis of diarylpropanoic acids and their subsequent cyclization, for instance, is a strategy being used to create nonracemic arylbenzofuranones with potential pharmacological applications. acs.org
In materials science, the focus will be on fine-tuning the molecular architecture of this compound derivatives to create "smart" materials with tailored properties. This includes the development of new liquid crystals for advanced optical applications and polymers with enhanced thermal or conductive characteristics. mdpi.comontosight.ai The ability to control the self-assembly and phase behavior of these molecules is a key area of ongoing research. rsc.org
Furthermore, there is growing interest in green and sustainable chemistry, which could open new avenues for the synthesis and application of this compound. Research into the catalytic conversion of bio-oil components, which include structurally related compounds like 4-ethylguaiacol, may lead to novel, bio-based routes for producing this compound and other valuable chemicals. academie-sciences.fracademie-sciences.frresearchgate.net Catalytic processes like ketonization and hydro-deoxygenation are being studied to convert simple organic acids and their derivatives into more complex and valuable products, which could enhance the sustainability of chemical manufacturing. researchgate.netacs.orgresearchgate.net
Q & A
Q. What are the common synthetic routes for (4-Ethylphenyl)acetic acid, and how are reaction conditions optimized?
- Methodological Answer: The synthesis typically involves Friedel-Crafts alkylation , where 4-ethylbenzene reacts with a propanoic acid derivative in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:
- Catalyst loading : Adjusting AlCl₃ concentration to balance reactivity and byproduct formation.
- Temperature : Maintaining 50–80°C to enhance reaction kinetics without degrading sensitive intermediates.
- Solvent selection : Using anhydrous dichloromethane or toluene to stabilize carbocation intermediates .
Post-synthesis, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) is critical for isolating high-purity product.
Q. How can researchers determine the purity and physicochemical properties of this compound?
- Methodological Answer:
- Purity assessment :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to quantify impurities.
- Melting Point Analysis : Compare observed melting range (e.g., 120–123°C) against literature values to confirm consistency .
- Physicochemical characterization :
- pKa determination : Perform potentiometric titration in aqueous ethanol to measure acidity.
- LogP (partition coefficient) : Use shake-flask methods with octanol/water systems to assess lipophilicity, relevant for bioavailability studies .
Advanced Research Questions
Q. What methodologies are employed to study the neuropharmacological effects of this compound, particularly its interaction with microglial cells?
- Methodological Answer:
- In vitro blood-brain barrier (BBB) models : Use co-cultures of endothelial cells and astrocytes to evaluate compound permeability .
- Microglial activation assays : Treat BV-2 or primary microglial cells with the compound and measure cytokine release (e.g., IL-6, TNF-α) via ELISA.
- Mechanistic studies : Apply RNA sequencing or Western blotting to identify signaling pathways (e.g., NF-κB) modulated by the compound .
Q. How can contradictory data regarding the compound’s biological activity (e.g., anti-inflammatory vs. pro-inflammatory effects) be resolved?
- Methodological Answer:
- Controlled replication : Standardize cell lines (e.g., RAW 264.7 macrophages), culture media pH, and endotoxin-free reagents to minimize variability .
- Dose-response profiling : Test concentrations from 1 nM to 100 µM to identify biphasic effects.
- Orthogonal assays : Combine NF-κB reporter assays with metabolomic profiling (LC-MS) to correlate activity with metabolic byproducts .
Q. What analytical strategies are optimal for characterizing metabolic byproducts of this compound in biological systems?
- Methodological Answer:
- LC-HRMS : Use high-resolution mass spectrometry with electrospray ionization (ESI) to detect phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives).
- Stable isotope labeling : Synthesize deuterated analogs to track metabolic pathways in liver microsomes or in vivo models .
- NMR spectroscopy : Employ ¹H/¹³C-NMR to resolve structural ambiguities in unknown metabolites, particularly stereoisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
